

# Spectroscopic Profile of 5-Diethylamino-2-pentanone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Diethylamino-2-pentanone

Cat. No.: B086192

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **5-Diethylamino-2-pentanone** (CAS No. 105-14-6). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-Diethylamino-2-pentanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
2.51	t	2H	7.1	H-3
2.44	q	4H	7.1	H-1'
2.38	t	2H	7.1	H-4
2.13	s	3H	-	H-1
1.74	p	2H	7.1	H-5
0.99	t	6H	7.1	H-2'

### $^{13}\text{C}$ NMR (Carbon NMR)

The  $^{13}\text{C}$  NMR spectrum was recorded in deuteriochloroform ( $\text{CDCl}_3$ ).

Chemical Shift ( $\delta$ ) ppm	Carbon Atom Assignment
209.0	C-2 (C=O)
52.3	C-5
47.6	C-1'
41.9	C-3
29.8	C-1
21.3	C-4
11.7	C-2'

## Infrared (IR) Spectroscopy

The following table lists the major absorption bands observed in the FTIR spectrum of **5-Diethylamino-2-pentanone**.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
2968	C-H stretch	Alkyl
2932	C-H stretch	Alkyl
2801	C-H stretch	Alkyl
1715	C=O stretch	Ketone
1466	C-H bend	Alkyl
1378	C-H bend	Alkyl
1167	C-N stretch	Aliphatic Amine

## Mass Spectrometry (MS)

The mass spectrum was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment
86	100	[M - C <sub>4</sub> H <sub>9</sub> N] <sup>+</sup> (Base Peak)
58	50	[M - C <sub>5</sub> H <sub>11</sub> O] <sup>+</sup>
43	35	[CH <sub>3</sub> CO] <sup>+</sup>
157	Low	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **5-Diethylamino-2-pentanone** was prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: A standard single-pulse sequence was used.
- Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1.0 second was used between scans.
- Spectral Width: A spectral width of 16 ppm was typically used.

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) was utilized to simplify the spectrum and enhance signal intensity.
- Number of Scans: 1024 scans were acquired due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Relaxation Delay: A relaxation delay of 2.0 seconds was employed.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. Phase and baseline corrections were applied to the resulting spectra.

## Infrared (IR) Spectroscopy

Methodology: The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat **5-Diethylamino-2-pentanone** was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation: A Thermo Nicolet iS50 FTIR spectrometer was used for the analysis.

**Data Acquisition:**

- **Spectral Range:** The spectrum was scanned from 4000 to 400  $\text{cm}^{-1}$ .
- **Resolution:** A spectral resolution of 4  $\text{cm}^{-1}$  was employed.
- **Number of Scans:** 32 scans were co-added to improve the signal-to-noise ratio.
- **Background Correction:** A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

**Methodology:** The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

**Instrumentation:** An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector was used.

**Gas Chromatography (GC) Conditions:**

- **Column:** An HP-5ms capillary column (30 m length, 0.25 mm internal diameter, 0.25  $\mu\text{m}$  film thickness) was used.
- **Carrier Gas:** Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.
- **Injector Temperature:** The injector temperature was maintained at 250°C.
- **Oven Temperature Program:** The oven temperature was initially held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.
- **Injection Mode:** A splitless injection of 1  $\mu\text{L}$  of a dilute solution of the sample in dichloromethane was performed.

**Mass Spectrometry (MS) Conditions:**

- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Source Temperature:** The ion source temperature was set to 230°C.

- **Quadrupole Temperature:** The quadrupole temperature was maintained at 150°C.
- **Mass Scan Range:** The mass spectrometer was scanned over a mass-to-charge ratio ( $m/z$ ) range of 40-400 amu.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Diethylamino-2-pentanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086192#spectroscopic-data-of-5-diethylamino-2-pentanone-nmr-ir-ms\]](https://www.benchchem.com/product/b086192#spectroscopic-data-of-5-diethylamino-2-pentanone-nmr-ir-ms)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)